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Compound of Interest

Compound Name: 1,2-Dimethyl-4-nitrobenzene

Cat. No.: B166907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Dimethyl-4-nitrobenzene, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The structural information of 1,2-Dimethyl-4-nitrobenzene can be elucidated through various

spectroscopic techniques. The data presented in the following tables has been compiled from

reliable spectroscopic databases and is essential for the identification and characterization of

this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 1,2-Dimethyl-4-nitrobenzene in a standard

deuterated solvent are summarized below. These predictions are based on established

substituent effects on the benzene ring.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,2-Dimethyl-4-nitrobenzene
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~7.9 - 8.1 Doublet of Doublets 1H H-5

~7.8 - 8.0 Doublet 1H H-3

~7.3 - 7.5 Doublet 1H H-6

~2.5 Singlet 3H C1-CH₃

~2.3 Singlet 3H C2-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,2-Dimethyl-4-nitrobenzene

Chemical Shift (δ) [ppm] Assignment

~148 C4

~138 C1

~135 C2

~132 C6

~125 C5

~120 C3

~20 C1-CH₃

~15 C2-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 1,2-Dimethyl-4-nitrobenzene are presented in Table 3.

Table 3: IR Spectroscopic Data for 1,2-Dimethyl-4-nitrobenzene
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretch (aromatic)

~2980 - 2850 Medium C-H stretch (aliphatic)

~1600, ~1480 Strong C=C stretch (aromatic ring)

~1520 Strong
N-O asymmetric stretch (nitro

group)

~1340 Strong
N-O symmetric stretch (nitro

group)

~880 - 800 Strong
C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1,2-Dimethyl-4-nitrobenzene is

summarized in Table 4.

Table 4: Mass Spectrometry Data for 1,2-Dimethyl-4-nitrobenzene

m/z Relative Intensity (%) Assignment

151 ~100 [M]⁺ (Molecular Ion)

134 ~30 [M - OH]⁺

121 ~15 [M - NO]⁺

105 ~40 [M - NO₂]⁺

91 ~25 [C₇H₇]⁺ (Tropylium ion)

77 ~20 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
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The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the 1,2-Dimethyl-4-nitrobenzene sample for ¹H NMR and

50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the filtered solution into a clean 5 mm NMR tube.

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope.
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any

moisture.

In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the 1,2-Dimethyl-4-
nitrobenzene sample to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous

mixture is obtained.

Place a small amount of the mixture into a pellet die.

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a

thin, transparent pellet.

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Introduce a small amount of the 1,2-Dimethyl-4-nitrobenzene sample into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS).
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The sample is vaporized in the ion source under high vacuum.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV).

This bombardment causes the molecules to ionize, forming a molecular ion ([M]⁺) and

various fragment ions.

The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques for the structural elucidation of an organic compound like 1,2-Dimethyl-4-
nitrobenzene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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